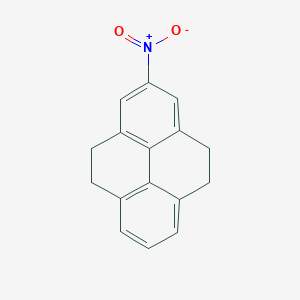

2-Nitro-4,5,9,10-tetrahydropyrene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Nitro-4,5,9,10-tetrahydropyrene, also known as this compound, is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Materials Science

Electroluminescent Materials

2-NO2-THPy has been identified as a precursor for the synthesis of polymers used in electroluminescent devices. The polymers derived from 4,5,9,10-tetrahydropyrene exhibit electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. These materials can function as active layers capable of emitting light when an electric field is applied, thus enhancing the performance of electronic displays and lighting technologies .

| Property | Value |

|---|---|

| Electroluminescence | Yes |

| Application | OLEDs |

| Polymer Type | Poly(4,5,9,10-tetrahydropyrene) |

Biological Chemistry

Nucleic Acid Binding

In biological chemistry, derivatives of 2-NO2-THPy have been explored for their ability to bind nucleic acids. The photophysical properties of pyrene derivatives allow them to serve as effective fluorescent probes in biochemical assays. This application is particularly valuable in the study of DNA interactions and the development of synthetic receptors for biomolecules .

Stabilization of Nanostructures

The compound has also been utilized in stabilizing carbon nanotubes through non-covalent functionalization. This enhances the dispersion of carbon nanotubes in solvents and improves their compatibility with various matrices for applications in nanocomposites and sensors .

Synthetic Methodologies

Intermediate in Organic Synthesis

2-NO2-THPy serves as a versatile intermediate in organic synthesis. It can be transformed into various substituted pyrenes through nitration and subsequent reactions. For instance, it has been used as a starting material for synthesizing 2-aminopyrene and other functionalized pyrenes which are valuable in developing new materials with tailored properties .

| Synthetic Route | Product |

|---|---|

| Nitration of THPy | 2-NO2-THPy |

| Reduction of 2-NO2-THPy | 2-Aminopyrene |

| Oxidation to Tetraone | Tetrahydropyrene derivatives |

Case Study 1: Electroluminescent Devices

A study demonstrated the use of poly(4,5,9,10-tetrahydropyrene-2,7-diyl) as an active layer in OLEDs. The polymer exhibited high efficiency and stability under operational conditions. The synthesis involved spin-coating techniques to achieve uniform layers on indium tin oxide (ITO) substrates .

Case Study 2: Nucleic Acid Probes

Research highlighted the application of pyrene derivatives in binding studies with DNA. The fluorescence properties allowed for real-time monitoring of interactions between synthetic receptors and nucleic acids, providing insights into binding affinities and mechanisms .

Propiedades

Número CAS |

10549-22-1 |

|---|---|

Fórmula molecular |

C16H13NO2 |

Peso molecular |

251.28 g/mol |

Nombre IUPAC |

2-nitro-4,5,9,10-tetrahydropyrene |

InChI |

InChI=1S/C16H13NO2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-3,8-9H,4-7H2 |

Clave InChI |

CMQCIMXGPDHCOA-UHFFFAOYSA-N |

SMILES |

C1CC2=C3C(=CC(=C2)[N+](=O)[O-])CCC4=CC=CC1=C43 |

SMILES canónico |

C1CC2=C3C(=CC(=C2)[N+](=O)[O-])CCC4=CC=CC1=C43 |

Key on ui other cas no. |

10549-22-1 |

Sinónimos |

2-NITRO-4,5,9,10-TETRAHYDROPYRENE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.